2-Bromo-6-chloro-3-(methylthio)benzoic acid
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Overview
Description
2-Bromo-6-chloro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6BrClO2S and a molecular weight of 281.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a benzoic acid core. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as protodeboronation . This process involves the removal of a boron group from a molecule, which can lead to significant changes in the molecule’s reactivity and interactions with its targets .
Biochemical Pathways
The compound’s involvement in protodeboronation suggests it may influence pathways involving boronic esters . These esters are valuable building blocks in organic synthesis, and their modification can lead to significant downstream effects .
Pharmacokinetics
The compound’s molecular weight (28156) and solid physical form suggest it may have specific bioavailability characteristics .
Result of Action
The compound’s involvement in protodeboronation suggests it may influence the structure and function of molecules containing boronic esters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-(methylthio)benzoic acid. For instance, the compound’s storage temperature (2-8°C) suggests it may be sensitive to heat . Additionally, its solid physical form indicates it may interact differently with the environment compared to liquid or gaseous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-3-(methylthio)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 5-Bromo-2-(methylthio)benzoic acid
- 3-Bromo-2-methylbenzoic acid
- 2-Chloro-6-methylthio-benzoic acid
Comparison: 2-Bromo-6-chloro-3-(methylthio)benzoic acid is unique due to the presence of both bromine and chlorine atoms, along with a methylthio group. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For instance, the presence of both halogens can influence the compound’s reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLMWLUHCUKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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